EGFR Binding Affinity: H4 Shows Superior Docking Score Compared to Erlotinib and Comparable Affinity to Other Series Members
In a head‑to‑head molecular docking study against the EGFR active site (PDB ID: 1M17), compound H4 (the 3‑trifluoromethyl derivative) achieved a binding energy of −8.4 kcal/mol, which is substantially more favorable than the clinically approved EGFR inhibitor erlotinib (−5.8 kcal/mol) [1]. Among the eleven synthesized 2‑chloromethyl‑3‑phenylquinazolin‑4(3H)‑one analogs, H4's binding score was comparable to the most active members (H6: −8.8 kcal/mol; H1: −8.6 kcal/mol) and better than H10 (−7.1 kcal/mol) and H11 (−6.8 kcal/mol).
| Evidence Dimension | EGFR binding energy (kcal/mol) |
|---|---|
| Target Compound Data | H4: −8.4 kcal/mol |
| Comparator Or Baseline | Erlotinib: −5.8 kcal/mol; Series range: −6.8 (H11) to −8.8 (H6) |
| Quantified Difference | H4 vs Erlotinib: 2.6 kcal/mol more favorable; H4 within 0.4 kcal/mol of the best series member |
| Conditions | AutoDock Vina docking on EGFR crystal structure 1M17; Lamarckian genetic algorithm; grid spacing 0.375 Å |
Why This Matters
This quantitative docking data confirms that the 3‑trifluoromethyl substitution does not compromise EGFR engagement, justifying selection of this specific analog for target‑based screening campaigns.
- [1] Emami, L., Faghih, Z., Khabnadideh, S., Rezaei, Z., Sabet, R., Harigh, E., & Faghih, Z. (2021). 2-(Chloromethyl)-3-phenylquinazolin-4(3H)-ones as potent anticancer agents; cytotoxicity, molecular docking and in silico studies. Journal of the Iranian Chemical Society, 18, 1877–1889. View Source
